7-(Trifluoromethyl)pyrido[2,3-c]pyridazin-4-ol
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Overview
Description
7-(Trifluoromethyl)pyrido[2,3-c]pyridazin-4-ol is a heterocyclic compound that features a pyridazine ring fused with a pyridine ring and a trifluoromethyl group at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Trifluoromethyl)pyrido[2,3-c]pyridazin-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-6-(trifluoromethyl)nicotinic acid with hydrazine hydrate, followed by cyclization to form the pyridazinone ring . The reaction conditions often include refluxing in ethanol or other suitable solvents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-(Trifluoromethyl)pyrido[2,3-c]pyridazin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridazinone ring to dihydropyridazinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions such as reflux or microwave irradiation.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydropyridazinone derivatives, and various substituted pyridazinones, depending on the specific reagents and conditions used .
Scientific Research Applications
7-(Trifluoromethyl)pyrido[2,3-c]pyridazin-4-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 7-(Trifluoromethyl)pyrido[2,3-c]pyridazin-4-ol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
7-(Trifluoromethyl)pyrido[2,3-d]pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridazine ring.
Pyrazolo[3,4-d]pyrimidine: Contains a pyrazole ring fused with a pyrimidine ring.
1,2,3-Triazolo[4,5-d]pyridazine: Features a triazole ring fused with a pyridazine ring.
Uniqueness
7-(Trifluoromethyl)pyrido[2,3-c]pyridazin-4-ol is unique due to its specific ring fusion and the presence of a trifluoromethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H4F3N3O |
---|---|
Molecular Weight |
215.13 g/mol |
IUPAC Name |
7-(trifluoromethyl)-1H-pyrido[2,3-c]pyridazin-4-one |
InChI |
InChI=1S/C8H4F3N3O/c9-8(10,11)6-2-1-4-5(15)3-12-14-7(4)13-6/h1-3H,(H,13,14,15) |
InChI Key |
UMSIKUDNOMJQFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1C(=O)C=NN2)C(F)(F)F |
Origin of Product |
United States |
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